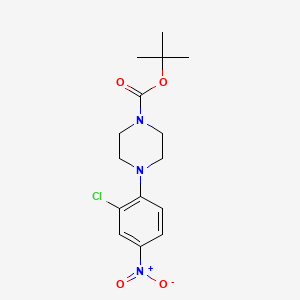
叔丁基4-(2-氯-4-硝基苯基)哌嗪-1-羧酸酯
描述
“Tert-butyl 4-(2-nitrophenyl)piperazine-1-carboxylate” is a compound with the CAS Number: 170017-73-9 . It has a molecular weight of 307.35 . The compound is typically stored in a dry room at normal temperature . It’s physical form can be solid, semi-solid, liquid, or lump .
Synthesis Analysis
While specific synthesis information for “Tert-butyl 4-(2-chloro-4-nitrophenyl)piperazine-1-carboxylate” was not found, a related compound, “tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate”, was synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .
Molecular Structure Analysis
The Inchi Code for “Tert-butyl 4-(2-nitrophenyl)piperazine-1-carboxylate” is 1S/C15H21N3O4/c1-15(2,3)22-14(19)17-10-8-16(9-11-17)12-6-4-5-7-13(12)18(20)21/h4-7H,8-11H2,1-3H3 .
Physical And Chemical Properties Analysis
The compound “Tert-butyl 4-(2-nitrophenyl)piperazine-1-carboxylate” has a molecular weight of 307.35 . It is typically stored in a dry room at normal temperature . Its physical form can be solid, semi-solid, liquid, or lump .
科学研究应用
合成和表征
- 叔丁基4-(2-氯-4-硝基苯基)哌嗪-1-羧酸酯是合成各种具有生物活性的化合物的重要中间体。例如,它已被用于苯并咪唑化合物的合成中,突显了其在药物化学中的重要性 (刘亚虎,2010).
分子结构和构象分析
- 该化合物的分子结构和构象已得到广泛研究。通过 X 射线衍射和密度泛函理论 (DFT) 计算等技术,研究人员已经深入了解了其稳定性和分子构象。这对于了解此类化合物如何在分子水平上相互作用至关重要 (杨志平等人,2021).
生物学评估
- 在一些研究中,已经合成叔丁基4-(2-氯-4-硝基苯基)哌嗪-1-羧酸酯的衍生物并评估其生物活性,例如抗菌和驱虫活性。这展示了这些化合物的潜在药用应用 (C. Sanjeevarayappa 等人,2015).
新型化学和药物核心
- 该化合物的独特化学性,尤其是其空间拥挤的哌嗪衍生物,使其成为药理有用化合物的宝贵核心。它使用改良的 Bruylants 方法进行合成,体现了其在药物开发中的多功能性 (Ashwini Gumireddy 等人,2021).
晶体和分子结构报告
- 叔丁基4-(2-氯-4-硝基苯基)哌嗪-1-羧酸酯及其衍生物的晶体和分子结构已被报道,提供了对其物理性质的详细见解,这对于其在材料科学和药物化学中的应用至关重要 (C. Mamat 等人,2012).
防腐性能
- 研究还探讨了该化合物某些衍生物的防腐性能。研究表明,这些化合物可以有效保护碳钢等材料免受腐蚀,这使其适用性超出了制药行业 (B. Praveen 等人,2021).
安全和危害
作用机制
Target of Action
Similar compounds such as n-boc piperazine derivatives have been used as building blocks in the synthesis of various organic compounds . These compounds have shown a wide spectrum of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
The biological activities of compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .
Biochemical Pathways
It’s worth noting that similar compounds have been used in the synthesis of various organic compounds, suggesting that they may influence multiple biochemical pathways .
Result of Action
Similar compounds have shown a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
属性
IUPAC Name |
tert-butyl 4-(2-chloro-4-nitrophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O4/c1-15(2,3)23-14(20)18-8-6-17(7-9-18)13-5-4-11(19(21)22)10-12(13)16/h4-5,10H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMRIXVUKSIEPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-chloro-4-nitrophenyl)piperazine-1-carboxylate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

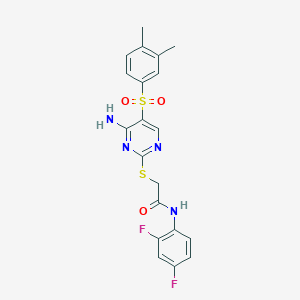
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-isopropyloxalamide](/img/structure/B2409971.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-3-methoxybenzenecarbaldehyde](/img/structure/B2409975.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2409977.png)
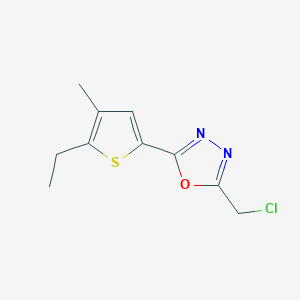

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide](/img/structure/B2409981.png)
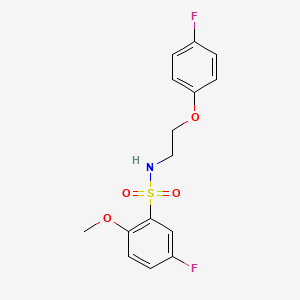
![(Z)-1-benzyl-3-(((3-fluoro-4-methylphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2409984.png)
![1,3-dimethyl-5-((3-morpholinopropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2409985.png)
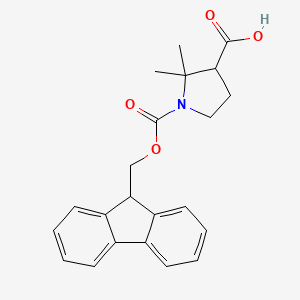
![4-Chloro-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2409988.png)
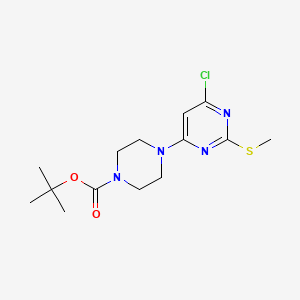
![2-Chloro-N-[2-[methyl(thiophen-2-ylsulfonyl)amino]ethyl]propanamide](/img/structure/B2409991.png)